B1575254 gp100 (intron 4)

gp100 (intron 4)

Numéro de catalogue B1575254
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Melanocyte protein PMEL; gp100; pmel 17

Applications De Recherche Scientifique

1. Tumor Antigen Recognition

The gp100 gene, specifically the variant gp100-in4 which retains the entire fourth intron, is recognized by melanoma-reactive T cells. This variant creates an additional 35 amino acids not found in the normal gp100 glycoprotein, resulting in the formation of a non-mutated epitope that is recognized by T cells. This discovery broadens the understanding of antigens recognized by melanoma-reactive T cells, including aberrant transcripts of melanosomal genes (Robbins et al., 1997).

2. Development of Cytotoxic T Lymphocyte (CTL) Lines

Peripheral blood mononuclear cells from melanoma patients were successfully sensitized in vitro with synthetic peptides from gp100 to elicit antigen-specific CTL lines against multiple gp100 epitopes. These CTL lines, grown in low-dose interleukin 2, exhibited antigen-specific, MHC class I-restricted lysis of melanoma cell lines, demonstrating the immunogenic potential of gp100 peptides for developing potent CTLs for cancer immunotherapy (Salgaller et al., 1995).

3. Role in Vaccine Development

A study on melanocyte lineage-specific antigen gp100 emphasized its potential as a target for specific immunotherapy against melanoma. The study demonstrated that CTL derived from a melanoma patient could recognize gp100 in the context of HLA-A2.1, suggesting gp100's utility in developing targeted cancer vaccines (Bakker et al., 1994).

4. Identification of Subdominant CTL Epitopes

Research on the gp100 melanoma-associated tumor antigen identified several peptides representing subdominant CTL epitopes. These epitopes were not recognized in natural immune responses in melanoma patients but were immunogenic when peptides were used to induce T cell responses, indicating their potential in immune-based therapies (Tsai et al., 1997).

5. Enhanced Immune Response with Recombinant Adenovirus-Transduced Dendritic Cells

A study showed that gp100-specific immunity in mice could be enhanced using bone-marrow-derived dendritic cells transduced with adenovirus encoding gp100. This method resulted in potent T-cell-mediated protective immunity and a significant reduction in established tumors, emphasizing the importance of CD4+ T cells in the development of antigen-specific cancer vaccines (Wan et al., 1999).

6. Synthetic Peptide Vaccine for Metastatic Melanoma

A synthetic peptide vaccine based on gp100 was used to treat patients with metastatic melanoma. The majority of patients were successfully immunized with this peptide, and a significant proportion showed objective cancer responses, highlighting the promise of synthetic peptide vaccines based on cancer antigens for novel cancer immunotherapies (Rosenberg et al., 1998).

7. Genetic Vaccination Against Melanocyte Lineage-Specific Antigen gp100

Genetic vaccination against gp100 in a mouse model resulted in specific antitumor immunity, as evidenced by the protection against a lethal challenge with melanoma and the generation of both cytotoxic T cells and IgG specific for gp100. This approach showcases the potential of genetic vaccination in eliciting robust antitumor responses (Schreurs et al., 1998).

Propriétés

Séquence

VYFFLPDHL

Source

Homo sapiens (human)

Stockage

Common storage 2-8℃, long time storage -20℃.

Synonyme

Melanocyte protein PMEL (intron 4); gp100 (intron 4)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.